3-Bromo-2-methoxy-4,5-dimethylbenzoic acid

Lipophilicity ADME Profiling Physicochemical Properties

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (CAS 1245532-88-0) is a polysubstituted aromatic carboxylic acid with the molecular formula C10H11BrO3 and molecular weight 259.10 g/mol. The compound features a benzoic acid core substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and methyl groups at the 4- and 5-positions.

Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
CAS No. 1245532-88-0
Cat. No. B1522371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
CAS1245532-88-0
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)Br)OC)C(=O)O
InChIInChI=1S/C10H11BrO3/c1-5-4-7(10(12)13)9(14-3)8(11)6(5)2/h4H,1-3H3,(H,12,13)
InChIKeyZOFXLYROINAVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid CAS 1245532-88-0: Structural and Procurement Baseline for Custom Synthesis Applications


3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (CAS 1245532-88-0) is a polysubstituted aromatic carboxylic acid with the molecular formula C10H11BrO3 and molecular weight 259.10 g/mol . The compound features a benzoic acid core substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and methyl groups at the 4- and 5-positions [1]. It is commercially available as a research chemical building block, typically supplied as a white to off-white solid with purity specifications of ≥95% from multiple vendors . The compound exhibits calculated XLogP3 of 2.8, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, and topological polar surface area of 46.5 Ų [1].

3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid: Why Generic Substitution Without Structural Equivalence Is Not Feasible in Multi-Step Synthesis


The substitution pattern of 3-bromo-2-methoxy-4,5-dimethylbenzoic acid is not readily interchangeable with other bromo-methoxy-benzoic acid analogs. The presence of two methyl groups at the 4- and 5-positions fundamentally alters steric hindrance around the carboxylic acid and bromine reactive sites relative to non-methylated or mono-methylated analogs . Replacing this compound with 3-bromo-2-methoxybenzoic acid (CAS 101084-39-3), which lacks the 4,5-dimethyl substitution, would eliminate critical steric constraints required for regiospecific cross-coupling or directed ortho-metalation strategies . The fully substituted aromatic ring topology of the target compound dictates a distinct reactivity profile that cannot be replicated by des-methyl analogs, making exact structural matching essential for synthetic route fidelity .

Quantitative Differentiation Evidence for 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid (CAS 1245532-88-0)


Steric Bulk Quantification: XLogP3 Lipophilicity Differential Versus Des-Methyl Analog

The presence of two methyl groups at the 4- and 5-positions significantly increases lipophilicity compared to the des-methyl analog 3-bromo-2-methoxybenzoic acid (CAS 101084-39-3). The target compound exhibits a calculated XLogP3 value of 2.8, whereas the des-methyl analog shows an XLogP3 value of 2.1 [1]. This 0.7 log unit difference corresponds to an approximately 5-fold increase in predicted octanol-water partition coefficient, which directly impacts membrane permeability and compound partitioning behavior in biological or chromatographic systems [2]. Additionally, the topological polar surface area (TPSA) of 46.5 Ų for the target compound differs from the des-methyl analog (estimated TPSA ~46.5 Ų), reflecting comparable polarity despite increased lipophilicity [1].

Lipophilicity ADME Profiling Physicochemical Properties

Substitution Pattern Reactivity: Ortho/Peri Steric Effects on Carboxylic Acid Derivatization

The 4,5-dimethyl substitution pattern creates significant steric encumbrance around the carboxylic acid group. In 3-bromo-2-methoxy-4,5-dimethylbenzoic acid, the carboxylic acid at the 1-position is flanked by a methoxy group at the 2-position and a methyl group at the 5-position in the ortho relationship . This dual ortho substitution configuration fundamentally differs from 3-bromo-2-methoxybenzoic acid (CAS 101084-39-3), where the 4- and 5-positions are unsubstituted, leaving the carboxylic acid with only the 2-methoxy group as an ortho neighbor [1]. The increased steric crowding in the target compound is expected to reduce reaction rates for acid chloride formation, esterification, and amide coupling reactions relative to the less hindered analog. The rotatable bond count of 2 is identical between both compounds, indicating that the additional methyl groups do not introduce new rotational degrees of freedom but instead impose static steric constraints .

Synthetic Chemistry Steric Hindrance Derivatization Efficiency

Molecular Weight Differential: Impact on Reaction Stoichiometry and Scale-Up Calculations

The target compound (MW = 259.10 g/mol) has a molecular weight approximately 28.06 g/mol higher than 3-bromo-2-methoxybenzoic acid (MW = 231.04 g/mol) due to the additional 4,5-dimethyl substitution . This represents a 12.1% increase in molecular weight. The exact mass of the target compound is 257.98916 Da, compared to 229.95786 Da for the des-methyl analog . In multi-step synthetic sequences where molar equivalents are calculated based on the parent carboxylic acid scaffold, this molecular weight difference translates directly to a 12.1% higher mass requirement for the same molar quantity of the target compound relative to the des-methyl analog.

Process Chemistry Scale-Up Stoichiometry

Solubility Parameter: Aqueous Solubility Differential Informed by XLogP3 and TPSA

The target compound exhibits a calculated XLogP3 of 2.8 and topological polar surface area (TPSA) of 46.5 Ų [1]. In comparison, 3-bromo-2-methoxybenzoic acid (CAS 101084-39-3) shows an XLogP3 of 2.1 and comparable TPSA of approximately 46.5 Ų [2]. The 0.7 log unit increase in lipophilicity for the target compound predicts reduced aqueous solubility by a factor of approximately 5-fold, assuming comparable TPSA and hydrogen bonding capacity. Both compounds possess one hydrogen bond donor (carboxylic acid) and three hydrogen bond acceptors, but the increased hydrocarbon content in the target compound drives the solubility differential [1]. Chem960 reports experimental solubility for the target compound as 0.26 g/L at 25 °C .

Solubility Formulation Reaction Medium

Optimal Research and Procurement Scenarios for 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid (CAS 1245532-88-0)


Sterically Demanding Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, while the 4,5-dimethyl substitution creates a sterically congested environment that can enhance regioselectivity in Suzuki-Miyaura couplings with ortho-substituted boronic acids. The increased lipophilicity (XLogP3 = 2.8) relative to des-methyl analogs [1] also facilitates organic-phase retention during aqueous workup of coupling reactions, improving product isolation yields. This compound is appropriate for medicinal chemistry programs requiring substituted biaryl carboxylic acid scaffolds where the 4,5-dimethyl motif is an essential pharmacophoric element.

Directed Ortho-Metalation (DoM) Strategies Requiring Blocked 4- and 5-Positions

The 4,5-dimethyl substitution pattern effectively blocks both positions from participating in directed ortho-metalation chemistry, forcing metalation to occur selectively at alternative sites on the aromatic ring. This contrasts with 3-bromo-2-methoxybenzoic acid, where the unsubstituted 4- and 5-positions remain accessible for metalation and subsequent functionalization [2]. The target compound therefore enables more predictable and controllable DoM outcomes in multi-step synthetic sequences where selective functionalization of specific aromatic positions is critical.

Lipophilic Carboxylic Acid Building Block for Membrane-Permeable Probe Design

The elevated XLogP3 value of 2.8 (compared to 2.1 for the des-methyl analog) makes this compound a more suitable carboxylic acid building block for designing chemical probes intended to cross biological membranes [1]. When conjugated to fluorophores, biotin tags, or other reporter groups via amide bond formation, the 4,5-dimethyl benzoic acid scaffold confers greater overall lipophilicity to the conjugate than would be achieved with non-methylated analogs. This property is valuable in cellular imaging applications where passive membrane diffusion of the probe is required.

Scale-Up Process Chemistry with Validated Purity Specifications

Commercial suppliers including Fluorochem and BOC Sciences provide this compound with defined purity specifications (≥95%) and documented GHS hazard classifications (H302, H315, H319, H335) . The availability of multi-gram quantities (up to 5 g pack sizes from Fluorochem at the time of documentation) enables process chemistry scale-up studies without the need for custom synthesis of this specific substitution pattern. The compound is stored at room temperature , simplifying inventory management in industrial settings relative to cold-chain-dependent building blocks.

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